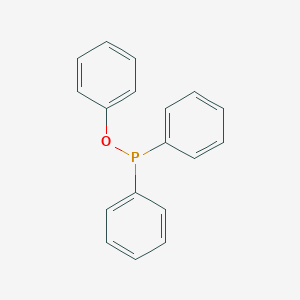
Acide 1,2-phénylènebisboronique
Vue d'ensemble
Description
1,2-Phenylenediboronic acid is a useful research compound. Its molecular formula is C6H8B2O4 and its molecular weight is 165.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Phenylenediboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Phenylenediboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de KPC/AmpC
L'acide 1,2-phénylènebisboronique a été étudié comme inhibiteur potentiel de KPC/AmpC, qui sont des types d'enzymes β-lactamases . Le composé a été trouvé pour réduire les concentrations minimales inhibitrices (CMI) des carbapénèmes, une classe d'antibiotiques, jusqu'à 16/8 fois à une concentration de 8/4 mg/L . Ceci suggère que l'this compound pourrait être un échafaudage prometteur pour le développement futur de nouveaux inhibiteurs de KPC/AmpC .
Catalyseur de synthèse organique
Les esters 1,2-phénylènebisboroniques, dérivés de l'this compound, ont été explorés comme catalyseurs bidentates potentiels pour la synthèse organique . Ils offrent une stabilité plus élevée et une manipulation plus facile que les dérivés de boranthracène actuellement utilisés . Ces esters ont été particulièrement étudiés pour leur capacité à catalyser la réaction de Diels-Alder à demande électronique inverse de 1,2-diazène .
Préparation de bioconjugués
L'this compound a été utilisé dans le domaine de la préparation de bioconjugués . Plus précisément, il a été utilisé pour créer une nouvelle classe de réactifs utiles pour la conjugaison de macromolécules biologiques .
Processus de transfert d'énergie dans les dispositifs optoélectroniques
L'this compound a été utilisé dans les processus de transfert d'énergie dans les dispositifs optoélectroniques . Les détails spécifiques de son application dans ce domaine ne sont pas facilement disponibles, mais c'est un domaine de recherche en cours.
Réactions séquentielles d'alcénylation et d'addition conjuguée catalysées au palladium
L'this compound a été utilisé dans les réactions séquentielles d'alcénylation et d'addition conjuguée catalysées au palladium<a aria-label="4: " data-citationid="a64077f0-b1b4-2139-0828-6e3b700c485a-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/aldrich/41
Mécanisme D'action
Target of Action
1,2-Phenylenediboronic acid has been investigated as a potential catalyst for organic synthesis . It has also been studied as a potential inhibitor of β-lactamase enzymes, specifically KPC-type carbapenemases .
Mode of Action
In the context of organic synthesis, 1,2-phenylenediboronic acid acts as a bidentate Lewis acid, catalyzing the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it forms a complex with the KPC-2 enzyme, enabling covalent binding to the catalytic Ser70 residue .
Biochemical Pathways
Its role as a catalyst in the inverse electron demand diels–alder reaction suggests it may influence pathways involving 1,2-diazene . As a β-lactamase inhibitor, it likely affects pathways related to bacterial resistance to β-lactam antibiotics .
Pharmacokinetics
Its potential as a β-lactamase inhibitor suggests it may have suitable bioavailability for therapeutic use .
Result of Action
As a catalyst, 1,2-phenylenediboronic acid facilitates the inverse electron demand Diels–Alder reaction of 1,2-diazene . As a β-lactamase inhibitor, it reduces the minimum inhibitory concentrations (MICs) of carbapenems, enhancing their effectiveness against KPC-producers .
Action Environment
The action of 1,2-phenylenediboronic acid can be influenced by environmental factors. For instance, its stability and ease of handling make it a more practical catalyst than some alternatives . Its effectiveness as a β-lactamase inhibitor may also be influenced by factors such as bacterial resistance mechanisms .
Orientations Futures
The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . Therefore, it has good application prospects in the treatment of diabetes .
Analyse Biochimique
Biochemical Properties
1,2-Phenylenediboronic acid has been investigated as a potential catalyst for biochemical transformations . It has been found to interact with various biomolecules, including enzymes and proteins, in a bidentate coordination mode . This interaction is crucial for its catalytic activity .
Cellular Effects
For instance, certain aromatic diboronic acids have been found to be effective inhibitors of KPC/AmpC, enzymes that are involved in antibiotic resistance .
Molecular Mechanism
The molecular mechanism of 1,2-Phenylenediboronic acid involves its ability to form bidentate coordination complexes with biomolecules . This enables it to exert its effects at the molecular level, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability of 1,2-Phenylenediboronic acid makes it suitable for long-term studies in laboratory settings . Specific information on its degradation and long-term effects on cellular function is currently limited.
Propriétés
IUPAC Name |
(2-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRVXVDQQOVOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623233 | |
| Record name | 1,2-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-83-7 | |
| Record name | B,B′-1,2-Phenylenebis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Phenylenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the unique structure of 1,2-phenylenediboronic acid influence its interactions and applications?
A1: 1,2-Phenylenediboronic acid exhibits a propensity to form various supramolecular structures due to the presence of two boronic acid groups on the aromatic ring. [, , ] This feature facilitates the formation of cyclic semianhydrides, particularly in the presence of water or fluoride ions. [] Computational studies have shown that fluorination of the aromatic ring further stabilizes these cyclic structures. [] Furthermore, the molecule readily forms hydrogen-bonded networks, as exemplified by its ability to create nanotubular architectures capable of hosting water clusters. [] This self-assembling property makes it a promising candidate for applications in supramolecular chemistry and materials science, such as the design of hydrogen-bonded organic frameworks (HOFs). []
Q2: Can 1,2-phenylenediboronic acid be utilized in the development of luminescent materials?
A2: Yes, 1,2-phenylenediboronic acid can be complexed with appropriate ligands to create luminescent materials. Studies have shown its ability to form complexes with imidazo[1,2-a]pyridine derivatives, yielding blue-luminescent compounds. [] These complexes exhibit characteristic dimeric structures linked by the boronic acid groups, influencing their luminescent properties. [] The lack of significant charge transfer within these complexes, unlike some analogous systems, suggests that their emission properties are primarily governed by the chosen ligand. [] This finding highlights the potential of 1,2-phenylenediboronic acid as a building block for designing tailored luminescent materials by selecting suitable ligands.
Q3: How do substituents on the aromatic ring of 1,2-phenylenediboronic acid affect its reactivity?
A3: The reactivity of 1,2-phenylenediboronic acid can be significantly influenced by substituents on the aromatic ring. For instance, incorporating bromine atoms at the 2 and 6 positions facilitates a two-step synthesis of DATB (1,3-dioxa-5-aza-2,4,6-triborinane) derivatives. [] In this process, the brominated 1,2-phenylenediboronic acid undergoes Suzuki-Miyaura coupling followed by an acidic treatment to yield the desired DATB ring system. [] This example demonstrates how modifications to the parent 1,2-phenylenediboronic acid structure can be strategically employed to access other valuable heterocyclic compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



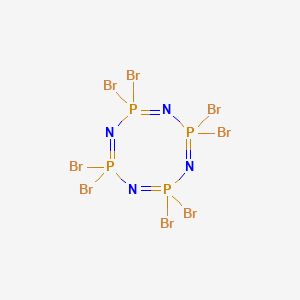
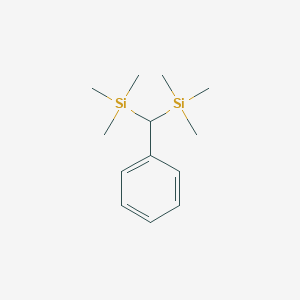
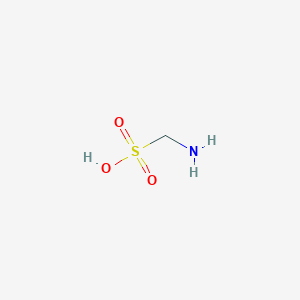
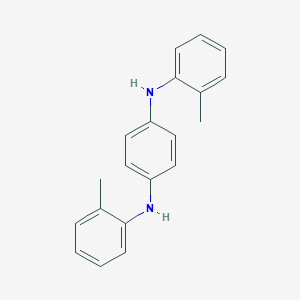
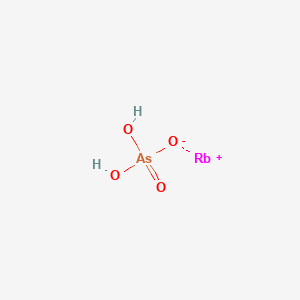
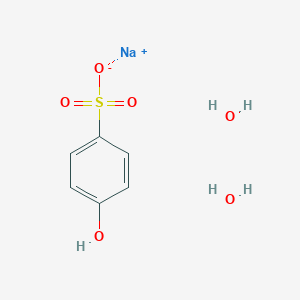
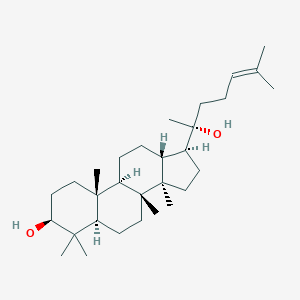



![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

